
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Übersicht
Beschreibung
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a useful research compound. Its molecular formula is C12H14BNO2 and its molecular weight is 215.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Dynamics
- Intramolecular Charge Transfer : A study examined the intramolecular charge-transfer (ICT) state of similar compounds, providing insights into molecular structure and dynamics, which are crucial for understanding the properties of "4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile" (Köhn & Hättig, 2004).
Organic Synthesis and Catalysis
- Suzuki Cross-Coupling Reactions : A research paper focused on the cross-coupling reactions of sterically hindered arylboronic esters, including compounds similar to "this compound", demonstrating its potential in facilitating complex organic synthesis (Chaumeil, Signorella, & Drian, 2000).
Photophysical Studies
- Dual Fluorescence Studies : Research on dual fluorescence of similar compounds like DMABN (dimethylamino benzonitrile) can shed light on the photophysical properties of "this compound" (Kochman, Tajti, Morrison, & Miller, 2015).
Material Science
- Fluorophores in D–π–A–π–D Dyes : A study on the synthesis and properties of dyes containing a 1,3,2‐dioxaborine cycle, which is closely related to "this compound", highlights its potential applications in creating efficient long-wavelength fluorophores (Polishchuk, Stanko, Kulinich, & Shandura, 2018).
Antimicrobial Applications
- Antimicrobial Activity : Research on similar compounds, like 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane, suggests potential antimicrobial applications, which could be relevant for "this compound" (Babu, Prasad, Reddy, & Raju, 2008).
Electrochemistry
- Electrolyte Additive in Batteries : A compound structurally related to "this compound" was used as an electrolyte additive in lithium-ion batteries, indicating potential applications in energy storage technologies (Huang et al., 2014).
Wirkmechanismus
Target of action
Boronic acids and their derivatives are often used as intermediates in the synthesis of more complex organic compounds. They are particularly known for their role in the Suzuki-Miyaura cross-coupling reaction , a type of chemical reaction where boronic acids are used to couple with halides or pseudo-halides to form biaryl compounds .
Mode of action
In the Suzuki-Miyaura cross-coupling reaction, the boronic acid or its derivative acts as a nucleophile, donating electrons to form a new carbon-carbon bond with the electrophilic halide .
Biochemical pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways used to create biologically active compounds, including pharmaceuticals and agrochemicals .
Result of action
The primary result of the action of boronic acids and their derivatives in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond, which can be used to create a wide variety of complex organic compounds .
Action environment
The efficacy and stability of boronic acids and their derivatives can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base .
Biochemische Analyse
Biochemical Properties
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
The effects of this compound on different cell types and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This compound may act as an enzyme inhibitor or activator, depending on the context of the interaction. Furthermore, it can influence gene expression by binding to DNA or interacting with transcriptional machinery, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Over time, it may undergo chemical changes that affect its activity and function. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth, differentiation, and survival .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially influencing metabolic flux and metabolite levels. For example, it may affect the activity of enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its function and effects. Understanding these transport and distribution mechanisms is essential for optimizing its use in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall function. For example, it may be localized to the nucleus, where it can interact with DNA and transcriptional machinery, or to the cytoplasm, where it can modulate signaling pathways .
Eigenschaften
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO2/c1-12(2)8-15-13(16-9-12)11-5-3-10(7-14)4-6-11/h3-6H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIHMVOJDPTWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627336 | |
| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214360-44-8 | |
| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


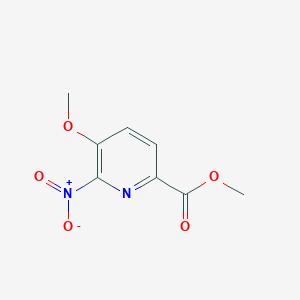
![Furo[2,3-c]pyridin-7-amine](/img/structure/B1592579.png)

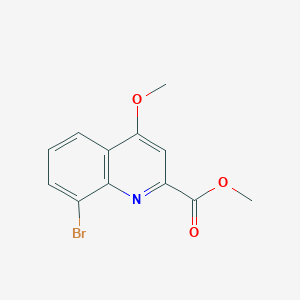

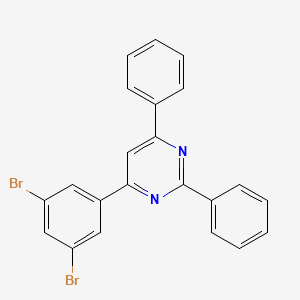
![4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1592588.png)



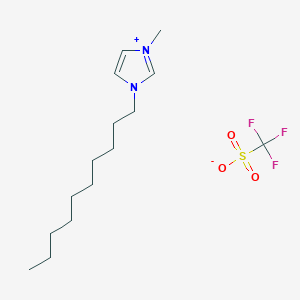
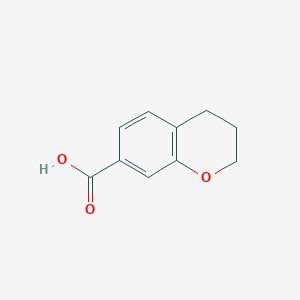
![1-amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1592599.png)

